molecular formula C26H23ClN2O5S B298473 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid

Cat. No. B298473
M. Wt: 511 g/mol
InChI Key: VJUSJIYTGAZNME-SNSUMWEISA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid, also known as COTI-2, is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.

Mechanism of Action

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid works by targeting the mutant p53 protein, which is found in many types of cancer cells. Mutant p53 is a non-functional protein that promotes tumor growth and metastasis. This compound binds to mutant p53 and restores its function, leading to the inhibition of tumor growth and metastasis. This compound also targets other proteins involved in cancer cell survival and proliferation, such as Akt and NF-κB.
Biochemical and Physiological Effects:
This compound has shown significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to enhance the immune response against cancer cells and sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is its specificity towards mutant p53, which is found in many types of cancer cells. This makes this compound a promising drug candidate for the treatment of various types of cancer. However, one of the limitations of this compound is its low solubility, which can make it difficult to administer in vivo. Another limitation is the lack of clinical data on the safety and efficacy of this compound in humans.

Future Directions

There are several future directions for the development of 2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more efficient drug delivery systems to improve the solubility and bioavailability of this compound. Clinical trials are also needed to evaluate the safety and efficacy of this compound in humans. In addition, further studies are needed to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy.

Synthesis Methods

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method of this compound is not disclosed due to its proprietary nature. However, it has been reported that the final product is obtained in high yield and purity.

Scientific Research Applications

2-Chloro-5-[5-({3-isobutyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid has been extensively studied for its anticancer properties. It has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, ovarian cancer, pancreatic cancer, and lung cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and disrupting the tumor microenvironment.

properties

Molecular Formula

C26H23ClN2O5S

Molecular Weight

511 g/mol

IUPAC Name

2-chloro-5-[5-[(Z)-[2-(4-methoxyphenyl)imino-3-(2-methylpropyl)-4-oxo-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C26H23ClN2O5S/c1-15(2)14-29-24(30)23(35-26(29)28-17-5-7-18(33-3)8-6-17)13-19-9-11-22(34-19)16-4-10-21(27)20(12-16)25(31)32/h4-13,15H,14H2,1-3H3,(H,31,32)/b23-13-,28-26?

InChI Key

VJUSJIYTGAZNME-SNSUMWEISA-N

Isomeric SMILES

CC(C)CN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)/SC1=NC4=CC=C(C=C4)OC

SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=C(C=C4)OC

Canonical SMILES

CC(C)CN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)C(=O)O)SC1=NC4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.